Salaspermic acid
Overview
Description
Salaspermic acid is a hexacyclic triterpenoid . It is also known as (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid . It has been isolated from Salacia macrosperma and Tripterygium wilfordii . It exhibits anti-HIV activity .
Molecular Structure Analysis
The molecular formula of Salaspermic acid is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .
Physical And Chemical Properties Analysis
Salaspermic acid has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±25.0 °C at 760 mmHg, and a flash point of 178.9±16.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 7.53 .
Scientific Research Applications
Plant Resilience to Climate Change
Salaspermic acid (SA) plays a crucial role in plant resilience to climate change-induced abiotic stress . It helps mitigate damage caused by extreme temperatures, drought, and salinity, which are common stressors in crop production systems due to climate change . SA’s role in mitigating these stresses is achieved through various mechanisms, including redox signaling, cross-talks with other plant hormones, and mitogen-activated protein kinase pathways .
Improving Crop Yield and Quality
SA is significant in safeguarding plants and enhancing crop yield and quality under challenging environmental conditions . It is particularly useful in mitigating the effects of climate change, which has led to critical alterations in cropping seasons and poses a vital threat to global food security .
Enhancing Plant Resilience to Abiotic Stress
The genetic mechanisms and genes involved in responses under stress conditions are regulated by SA . It also regulates the biosynthesis pathways of its products under several abiotic stresses . This regulation helps in enhancing plant resilience to climate change-related abiotic stresses .
Promoting Morpho-Physiological Traits and Production in Wheat
The application of SA in combination with plant nutrients can promote morpho-physiological traits, production, and water use efficiency of wheat under normal and deficit irrigation in an arid climate . The co-application of SA and macro- and micronutrients greatly enhances and improves the growth and production of wheat crops in water-scarce countries of arid regions .
Improving Seed Germination and Growth
Exogenous application of SA through seed soaking improves growth, seed germination, photosynthetic efficiency, antioxidant machinery, and various other biochemical attributes . This application method can be particularly beneficial in enhancing the overall growth and development of plants .
Enhancing Irrigation Water Use Efficiency
The co-application of SA and macro- and micronutrients can enhance the irrigation water use efficiency (IWUE) of wheat subjected to full and limited irrigation regimes . This can be particularly beneficial in arid agro-ecosystems where water scarcity is a major challenge .
Mechanism of Action
Target of Action
Salaspermic acid, a hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii , primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the Human Immunodeficiency Virus (HIV), making it a significant target for anti-HIV drugs .
Mode of Action
Salaspermic acid acts as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it effectively blocks the replication of HIV in H9 lymphocyte cells . This interaction with its target leads to a decrease in the viral load within the host.
Biochemical Pathways
Its primary mechanism of action involves the inhibition of the hiv-1 reverse transcriptase enzyme . This inhibition disrupts the replication cycle of HIV, thereby reducing the spread of the virus within the host.
Result of Action
The primary result of salaspermic acid’s action is the inhibition of HIV replication in H9 lymphocyte cells . By inhibiting the HIV-1 reverse transcriptase enzyme, salaspermic acid disrupts the life cycle of the virus, reducing its ability to infect new cells and propagate within the host.
Safety and Hazards
Future Directions
Future research on Salaspermic acid could focus on its potential applications in human health and disease management . There is a need for more detailed studies on tissue culture, endophytic microbes, metabolites, molecular markers, and bio-nano-materials of Salacia spp., from which Salaspermic acid is isolated .
properties
IUPAC Name |
(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENWDWQTWYUGY-UUZWCOCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salaspermic acid | |
CAS RN |
71247-78-4 | |
Record name | Salaspermic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.